molecular formula C24H14BrN3O2 B2358676 (Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 406474-89-3

(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2358676
CAS No.: 406474-89-3
M. Wt: 456.299
InChI Key: LRRSYWKWAXRJEL-RQZHXJHFSA-N
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Description

(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H14BrN3O2 and its molecular weight is 456.299. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14BrN3O2/c25-16-13-15-5-4-8-20-22(15)21(14-16)24(30)28(23(20)29)19-11-9-18(10-12-19)27-26-17-6-2-1-3-7-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRSYWKWAXRJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=CC=CC5=CC(=CC(=C54)C3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601039298
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-bromo-2-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601039298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406474-89-3
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-bromo-2-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601039298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, while also presenting data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of azo dyes and features a complex structure that contributes to its biological activity. Its molecular formula is C19H14BrN3O2C_{19}H_{14}BrN_3O_2, with a molecular weight of 396.24 g/mol. The presence of bromine and the phenyldiazenyl group are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including diazotization and coupling reactions. The synthetic pathway often includes:

  • Formation of the diazonium salt from an aromatic amine.
  • Coupling with an appropriate phenolic compound to form the azo linkage.
  • Cyclization to achieve the isoquinoline structure.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa15.4
MCF-712.8
A54910.5

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using standard broth microdilution methods:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Studies indicate that the compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • DNA Interaction : The ability to intercalate into DNA has been suggested, which can disrupt replication and transcription processes.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Study on Tumor Xenografts : In a mouse model with xenografted tumors, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
  • Toxicity Assessment : Acute toxicity studies revealed that doses up to 100 mg/kg did not produce significant adverse effects in animal models, indicating a favorable safety profile.

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